molecular formula C20H18NO2P B14219243 N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide CAS No. 801219-84-1

N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide

Cat. No.: B14219243
CAS No.: 801219-84-1
M. Wt: 335.3 g/mol
InChI Key: WIQOEAPTZVDICZ-UHFFFAOYSA-N
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Description

N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide is an organic compound that belongs to the class of phosphinic amides This compound is characterized by the presence of a methoxyphenyl group attached to a phosphinic amide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide typically involves the reaction of 2-methoxybenzaldehyde with P,P-diphenylphosphinic amide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphinic amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and biological properties. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide include:

Uniqueness

The presence of the methoxyphenyl group further enhances its versatility in various chemical reactions and research applications .

Properties

CAS No.

801219-84-1

Molecular Formula

C20H18NO2P

Molecular Weight

335.3 g/mol

IUPAC Name

N-diphenylphosphoryl-1-(2-methoxyphenyl)methanimine

InChI

InChI=1S/C20H18NO2P/c1-23-20-15-9-8-10-17(20)16-21-24(22,18-11-4-2-5-12-18)19-13-6-3-7-14-19/h2-16H,1H3

InChI Key

WIQOEAPTZVDICZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C=NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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